Sulfonamide vs. Carboxamide Boronic Acids: 23-Fold Ki Improvement for Smaller Analogs
Sulfonamide boronic acids, as a class, demonstrate superior binding affinity to AmpC β-lactamase compared to their carboxamide counterparts. For smaller analog pairs, Ki values are up to 23-fold lower (more potent) for the sulfonamide variant. The target compound, N-Benzyl 3-borono-4-methylbenzenesulfonamide, is a member of this sulfonamide class and therefore benefits from this class-wide advantage over carboxamide boronic acids [1].
| Evidence Dimension | Inhibitory constant (Ki) against AmpC β-lactamase |
|---|---|
| Target Compound Data | Class-level: sulfonamide boronic acids show Ki down to 25 nM |
| Comparator Or Baseline | Carboxamide boronic acids: Ki values are up to 23-fold higher for smaller analog pairs |
| Quantified Difference | Up to 23-fold improvement in Ki |
| Conditions | In vitro enzyme inhibition assay against purified AmpC β-lactamase |
Why This Matters
The sulfonamide moiety confers a fundamental advantage in binding affinity over the more common carboxamide, making this compound class essential for projects targeting β-lactamase inhibition.
- [1] Eidam O, Romagnoli C, Caselli E, et al. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. J Med Chem. 2010;53(21):7852-7863. View Source
